Barbatolic acid
Overview
Description
Barbatolic acid is a lichen-derived small molecule that has garnered attention for its potential pharmacological properties. It is isolated from the acetone extract of the lichen Bryoria capillaris. This compound has shown promising anti-breast cancer and anti-angiogenic potential, making it a subject of interest in the field of natural product chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barbatolic acid is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from lichens using solvents such as acetone. The extract is then purified through various chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction process. Research is ongoing to develop more efficient methods for its extraction and purification .
Chemical Reactions Analysis
Types of Reactions: Barbatolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Barbatolic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying the chemical behavior of lichen-derived molecules.
Biology: this compound is used to investigate the biological activities of natural products, including their anti-cancer and anti-angiogenic properties.
Medicine: The compound has shown potential as an anti-breast cancer agent, inhibiting the migration and tube formation of cancer cells.
Mechanism of Action
Barbatolic acid exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Barbatolic acid can be compared with other lichen-derived compounds such as usnic acid and atranorin:
Usnic Acid: Like this compound, usnic acid has shown anti-cancer and anti-microbial properties. this compound is more effective in inhibiting the migration of breast cancer cells.
Properties
IUPAC Name |
3-formyl-6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O10/c1-7-2-11(21)9(4-19)15(23)13(7)18(27)28-6-8-3-12(22)10(5-20)16(24)14(8)17(25)26/h2-5,21-24H,6H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIZXBSXBMGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OCC2=CC(=C(C(=C2C(=O)O)O)C=O)O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126675 | |
Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-50-0 | |
Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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